Ethyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate
Description
Ethyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is a synthetic carbamate derivative featuring a tetrahydroquinoline core substituted with an isobutyryl group at the 1-position and an ethyl carbamate moiety at the 7-position. This article provides a comparative analysis of its properties with similar compounds, leveraging data from peer-reviewed studies and chemical databases.
Properties
IUPAC Name |
ethyl N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-4-21-16(20)17-13-8-7-12-6-5-9-18(14(12)10-13)15(19)11(2)3/h7-8,10-11H,4-6,9H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOZLBQLRNFBPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(CCCN2C(=O)C(C)C)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
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Formation of the Tetrahydroquinoline Core: : The synthesis begins with the formation of the 1,2,3,4-tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aniline derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.
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Introduction of the Isobutyryl Group: : The next step involves the acylation of the tetrahydroquinoline core with isobutyryl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the isobutyryl group at the nitrogen atom of the tetrahydroquinoline ring.
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Formation of the Carbamate Ester: : Finally, the ethyl carbamate group is introduced by reacting the intermediate with ethyl chloroformate in the presence of a base. This step completes the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can be used to modify the carbonyl groups or to reduce the tetrahydroquinoline ring. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the carbamate ester group. Reagents such as alkoxides or amines can be used for this purpose.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkoxides or amines in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydroquinoline compounds.
Scientific Research Applications
Ethyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate has several scientific research applications:
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Medicinal Chemistry: : It is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
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Pharmacology: : The compound’s ability to interact with various biological targets makes it a candidate for drug development and pharmacological studies.
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Industrial Research: : Its unique chemical structure allows for its use in the synthesis of other complex organic molecules, making it valuable in industrial organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of treating Alzheimer’s disease, where cholinergic deficits are a hallmark .
Comparison with Similar Compounds
Toxicity and Metabolic Pathways
Carcinogenic Potential
Ethyl carbamate (EC) is a well-documented carcinogen (IARC Group 2A) that metabolizes via CYP2E1 to vinyl carbamate epoxide, a potent DNA-binding agent. However, structural analogs like vinyl carbamate exhibit 10–50× higher carcinogenic potency than EC due to enhanced electrophilicity.
DNA Adduct Formation
EC and its metabolites form 1,N6-ethenoadenosine and 3,N4-ethenocytidine adducts in hepatic DNA, correlating with carcinogenic potency. Substituted carbamates like vinyl carbamate induce adducts at 3× higher rates than EC. The tetrahydroquinoline core in the target compound may alter adduct formation pathways due to steric or electronic effects.
Table 2: Toxicity Profiles of Selected Carbamates
Pharmaceutical and Industrial Uses
EC is used as a solvent and intermediate in pesticides and cosmetics ().
Role as Protecting Groups
Carbamates like t-butyl or benzyl carbamates () are widely used as amine-protecting groups. The isobutyryl group in the target compound may offer improved stability under acidic or basic conditions compared to smaller acyl groups.
Biological Activity
Ethyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure that integrates a tetrahydroquinoline moiety with an ethyl carbamate functional group. The molecular formula is , and it has a molecular weight of approximately 255.32 g/mol. This compound exhibits properties that make it a candidate for various pharmacological applications.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that it may modulate the activity of certain proteins involved in cellular signaling pathways, which can lead to therapeutic effects in various disease models.
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against a range of pathogens. Studies have shown that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various strains have been determined through standard disc diffusion methods.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could be developed into a novel antimicrobial agent.
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties . In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines. For example:
- Breast Cancer Cell Line (MCF-7) : The compound reduced cell viability by 50% at a concentration of 10 µM.
- Lung Cancer Cell Line (A549) : A similar reduction in viability was observed at 15 µM.
The mechanism appears to involve the induction of apoptosis and the inhibition of cell cycle progression.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against multidrug-resistant strains of bacteria. Results indicated that it not only inhibited bacterial growth but also disrupted biofilm formation.
- Cancer Treatment Trials : In vivo studies using mouse models have shown promising results where administration of the compound led to significant tumor size reduction compared to control groups. The treatment was well-tolerated with minimal side effects reported.
Q & A
Q. What are the optimal synthetic routes for Ethyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate, and how can intermediates be purified effectively?
- Methodological Answer : The synthesis involves three key steps:
Tetrahydroquinoline Core Formation : Use a Pictet-Spengler reaction with an aromatic amine and aldehyde/ketone under acidic conditions (e.g., HCl in ethanol at 60°C for 12 hours) .
Isobutyryl Group Introduction : Acylate the tetrahydroquinoline intermediate with isobutyryl chloride in the presence of pyridine (room temperature, 4 hours) .
Carbamate Installation : React with ethyl chloroformate under anhydrous conditions (e.g., DCM, 0°C to room temperature, 2 hours).
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate intermediates. Monitor purity via HPLC or TLC .
Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Dissolve the compound in buffers (pH 2–10) and incubate at 37°C for 24–72 hours. Analyze degradation products via LC-MS .
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures. Use NMR (¹H/¹³C) to confirm structural integrity post-stress testing .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodological Answer : Use GC-MS or LC-MS/MS with isotopically labeled internal standards (e.g., deuterated ethyl carbamate) to enhance accuracy. For example:
- Sample Preparation : Liquid-liquid extraction with dichloromethane or solid-phase extraction (C18 cartridges).
- Detection : GC-MS with a DB-WAX column (30 m × 0.25 mm) or LC-MS/MS using a C18 column and electrospray ionization.
Limit of detection (LOD) can reach 1–5 μg/L with these methods .
Advanced Research Questions
Q. How can conflicting data on the compound’s DNA-binding affinity be resolved?
- Methodological Answer : Discrepancies in DNA adduct formation (e.g., N7-(2-oxoethyl)guanine vs. etheno adducts) may arise from metabolic variability. Resolve by:
Comparative Assays : Use liver microsomes from different species (e.g., mouse vs. human) to assess CYP2E1-mediated activation .
Isotopic Labeling : Track adduct formation with ³H- or ¹⁴C-labeled compound in vitro/in vivo .
Adduct-Specific Antibodies : Employ immunoassays to distinguish adduct types in tissue samples .
Q. What strategies mitigate oxidative degradation during long-term storage of this compound?
- Methodological Answer :
- Storage Conditions : Store at -20°C in amber vials under argon to prevent light/oxygen exposure.
- Stabilizers : Add antioxidants (e.g., 0.1% BHT) or chelating agents (e.g., EDTA) to formulations.
- Quality Control : Monitor purity every 6 months via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How does the isobutyryl group influence the compound’s pharmacokinetic profile compared to acetyl or propionyl analogs?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies :
Synthesize Analogs : Replace isobutyryl with acetyl, propionyl, or tert-butyl groups .
In Vivo PK Testing : Administer analogs to rodents (IV/oral) and measure plasma half-life (t½), Cmax, and AUC via LC-MS.
Metabolite Identification : Use liver microsomes + NADPH to compare CYP-mediated oxidation pathways .
Contradiction Analysis & Mechanistic Studies
Q. How to address discrepancies in reported carcinogenic potential of carbamate derivatives?
- Methodological Answer : Conflicting carcinogenicity data (e.g., ethyl carbamate as Group 2B vs. non-mutagenic in some assays) require:
Dose-Response Analysis : Test low (10 mg/kg) vs. high (750 mg/kg) doses in rodent models to identify threshold effects .
Endpoint-Specific Assays : Use Comet assay (DNA damage) and Ames test (mutagenicity) in parallel .
Epigenetic Profiling : Assess histone modification or miRNA changes to uncover non-genotoxic mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
